6-Prenylnaringenin

Catalog No.
S516371
CAS No.
68236-13-5
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Prenylnaringenin

CAS Number

68236-13-5

Product Name

6-Prenylnaringenin

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1

InChI Key

YHWNASRGLKJRJJ-KRWDZBQOSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C

Solubility

Soluble in DMSO

Synonyms

6-Prenylnaringenin; 6 Prenylnaringenin; 6Prenylnaringenin; 6-PN; YS03;

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C

Description

The exact mass of the compound 6-Prenylnaringenin is 340.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of trihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity

Studies suggest 6PN possesses antioxidant properties. One study analyzed the extract of Houttuynia cordata (HAEjv), a plant rich in 6PN, and found significant antioxidant activity using various methods []. These findings support the traditional use of HAEJv for pain relief, potentially due to its antioxidant and anti-inflammatory effects.

Neuroprotective Potential

6PN might play a role in neurological health. Research indicates it can influence the activity of certain ion channels in immune cells, potentially impacting neurological function []. Additionally, studies suggest 6PN may promote neural differentiation in precursor cells, implying a role in neuronal development.

6-Prenylnaringenin is a prenylflavonoid predominantly found in hops (Humulus lupulus). It possesses a unique chemical structure characterized by a prenyl group attached to the naringenin backbone, which contributes to its biological activities. The compound is notable for its chiral nature, with specific stereochemistry influencing its pharmacological properties. Its molecular formula is C₁₈H₁₈O₅, and it has a CAS number of 68682-01-9. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Research suggests that 6-Prenylnaringenin possesses several potential mechanisms of action:

  • T-type calcium channel blocker: Studies indicate that 6-Prenylnaringenin can block T-type calcium channels, which are involved in various cellular functions like neuronal signaling and muscle contraction [].
  • Aryl hydrocarbon receptor (AhR) agonist: 6-Prenylnaringenin may act as an agonist for the AhR, a cellular receptor that regulates the expression of genes involved in detoxification processes []. This suggests a potential role in aiding the body's elimination of harmful chemicals.
  • Estrogen interaction: Some studies suggest 6-Prenylnaringenin might interact with estrogen receptors, potentially influencing estrogen metabolism.
Typical of flavonoids, including:

  • Demethylation: This process involves the removal of methyl groups from the compound, often using reagents like lithium chloride or scandium triflate under microwave irradiation. For instance, demethylation of xanthohumol can yield both 6-prenylnaringenin and 8-prenylnaringenin .
  • Hydroxylation: Hydroxylation reactions can introduce hydroxyl groups, further modifying the compound's activity.
  • Conjugation Reactions: These include glucuronidation or sulfation, which can enhance solubility and bioavailability.

6-Prenylnaringenin exhibits a range of biological activities:

  • Anticancer Properties: It has shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Studies indicate that it can induce hyperacetylation of histones in melanoma cells, leading to reduced cell viability and proliferation .
  • Estrogenic Activity: The compound interacts with estrogen receptors, potentially mimicking estrogen's effects in certain tissues. This activity suggests a role in modulating hormonal responses .
  • Neuropharmacological Effects: Research indicates that 6-prenylnaringenin can modulate GABA receptors, which may have implications for anxiety and depression treatments .

The synthesis of 6-prenylnaringenin can be achieved through several methods:

  • Extraction from Hops: The natural source is hops, where it is extracted using solvents like ethanol or methanol.
  • Semi-Synthetic Approaches: Recent studies have employed microwave-assisted demethylation of xanthohumol to produce 6-prenylnaringenin efficiently. This method optimizes reaction conditions to enhance yield and purity .
  • Total Synthesis: Although less common, total synthesis routes have been developed involving multiple steps to construct the flavonoid framework.

6-Prenylnaringenin has various applications across different fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting HDACs in melanoma and other cancers.
  • Nutraceuticals: Due to its estrogenic properties, it may be included in dietary supplements aimed at hormone balance.
  • Cosmetics: Its antioxidant properties could be beneficial in skincare formulations.

Studies have explored the interactions of 6-prenylnaringenin with various biological targets:

  • Histone Deacetylases: It binds effectively to HDAC enzymes, inhibiting their activity and leading to altered gene expression profiles associated with cancer progression .
  • Estrogen Receptors: Interaction with estrogen receptors suggests potential implications for hormone-related conditions and therapies .
  • GABA Receptors: Its modulation of GABA receptors indicates possible anxiolytic effects, warranting further investigation into its neuropharmacological applications .

Similar Compounds

Several compounds share structural similarities with 6-prenylnaringenin, offering comparative insights into their unique properties:

CompoundStructure CharacteristicsUnique Features
8-PrenylnaringeninPrenyl group at the 8-positionExhibits different anticancer activity compared to 6-prenylnaringenin .
XanthohumolChalcone structure with prenyl groupsKnown for its antimicrobial properties; serves as a precursor for prenylated flavonoids .
IsoxanthohumolHydroxylated derivative of xanthohumolDisplays distinct anti-inflammatory effects not observed in 6-prenylnaringenin .

The uniqueness of 6-prenylnaringenin lies in its specific interaction profile with HDACs and estrogen receptors, alongside its potential neuropharmacological effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

209-209.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7342WYG80Y

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

68236-13-5

Wikipedia

6-prenylnaringenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15
1: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.
2: Busch C, Noor S, Leischner C, Burkard M, Lauer UM, Venturelli S. Anti-proliferative activity of hop-derived prenylflavonoids against human cancer cell lines. Wien Med Wochenschr. 2015 Jun;165(11-12):258-61. doi: 10.1007/s10354-015-0355-8. Epub 2015 Apr 30. Review. PubMed PMID: 25925225.

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